molecular formula C25H25N5O5S B14966565 Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate CAS No. 896704-21-5

Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate

Cat. No.: B14966565
CAS No.: 896704-21-5
M. Wt: 507.6 g/mol
InChI Key: CHWXTBBSMTYINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazoloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline with 2-methoxyaniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl piperidine-4-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperidine derivatives .

Scientific Research Applications

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its combination of a thiadiazoloquinazoline core with a piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

896704-21-5

Molecular Formula

C25H25N5O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 1-[2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H25N5O5S/c1-3-35-23(33)15-10-12-29(13-11-15)21(31)16-8-9-17-19(14-16)27-25-30(22(17)32)28-24(36-25)26-18-6-4-5-7-20(18)34-2/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,28)

InChI Key

CHWXTBBSMTYINQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.